![molecular formula C19H19ClN2 B562000 Desloratadine-d4 CAS No. 381727-29-3](/img/structure/B562000.png)
Desloratadine-d4
Overview
Description
Desloratadine-d4, also known as DL-d4, is a significant drug in the field of allergy, asthma, and immunology . It is classified as a nonsedating-type labeled histamine H1-receptor antagonist . It is the active descarboethoxy metabolite of loratadine . Desloratadine-d4 has a molecular formula of C19H19ClN2 and a molecular weight of 314.8 g/mol .
Synthesis Analysis
The synthesis of multicomponent crystal (MCC) of desloratadine (DES) was performed between DES and 26 coformers using an equimolar ratio with a solvent evaporation technique . The selection of the appropriate solvent was carried out using 12 solvents .
Molecular Structure Analysis
Desloratadine-d4 operates similarly to desloratadine as an antagonist of the histamine H1 receptor, a G-protein coupled receptor . By binding to the receptor, Desloratadine-d4 effectively obstructs histamine binding, preventing its stimulation of the receptor .
Chemical Reactions Analysis
Desloratadine-d4 is extremely unstable in the presence of dry heat and then follows the oxidative and basic degradations . The acidic, neutral, and photolysis did not show notable degradations . The chemical kinetic studies were carried out to more clearly understand the mechanism of degradation and to present the order of reaction, rate of reaction, and reaction half-time .
Physical And Chemical Properties Analysis
Desloratadine-d4 has a molecular weight of 314.8 g/mol . It has a computed XLogP3 of 4.5, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . Its rotatable bond count is 0 . Its exact mass and monoisotopic mass are 314.1487833 g/mol . Its topological polar surface area is 24.9 Ų, and it has a heavy atom count of 22 .
Scientific Research Applications
Metabolism Studies
Desloratadine-d4 can be used in pharmacokinetic studies to investigate the metabolism of desloratadine in animals or humans. The presence of deuterium can alter the drug’s metabolic pathways, providing insights into how it is processed in the body .
Drug Interaction Studies
Researchers employ Desloratadine-d4 in studies to evaluate its potential for interacting with drug-metabolizing enzymes or transporters. This helps understand any possible drug-drug interactions .
Bioavailability and Distribution
Research involving Desloratadine-d4 provides valuable data on the drug’s bioavailability and distribution characteristics, which are crucial for determining effective dosage and administration routes .
Enzyme Inhibition or Induction Studies
Desloratadine-d4 is used to assess its impact on enzyme activity within the body, particularly those involved in drug metabolism, which is vital for predicting drug efficacy and safety .
Allergic Reaction Mechanism Analysis
Due to its high affinity for the histamine H1 receptor, Desloratadine-d4 aids in understanding the mechanisms of allergic reactions and the potency of antihistamines compared to other drugs .
Efficacy Against Allergic Diseases
Desloratadine-d4’s parent compound is indicated for treating allergic diseases like allergic rhinitis and chronic idiopathic urticaria, providing a basis for evaluating efficacy against these conditions .
Safety And Hazards
Desloratadine-d4 should be handled with care to avoid dust formation . Avoid breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment . Wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
13-chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2/i10D2,11D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUOIFJMECXRGI-MKQHWYKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC(N1)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661893 | |
Record name | 8-Chloro-11-[(2,2,6,6-~2~H_4_)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desloratadine-d4 | |
CAS RN |
381727-29-3 | |
Record name | 8-Chloro-11-[(2,2,6,6-~2~H_4_)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Q & A
Q1: What is the significance of using Desloratadine-d4 in the LC-MS/MS method for analyzing Desloratadine and its metabolite?
A1: Desloratadine-d4 serves as an internal standard in the LC-MS/MS method described in the research paper []. An internal standard is a compound that is chemically similar to the analyte of interest but differs slightly in isotopic composition, typically containing heavy isotopes like deuterium. In this case, Desloratadine-d4 is used to account for variations during sample preparation and ionization in the mass spectrometer. By comparing the signal ratios of the analyte (Desloratadine and 3-hydroxy Desloratadine) to the internal standard (Desloratadine-d4 and 3-Hydroxy Desloratadine-D4), researchers can achieve more accurate and reliable quantification of these compounds in human plasma [].
Q2: How does the use of Desloratadine-d4 contribute to the validation parameters of the analytical method?
A2: The incorporation of Desloratadine-d4 as an internal standard directly enhances the validity and reliability of the LC-MS/MS method. By mitigating variations arising from sample processing and ionization, it contributes to improved accuracy and precision values for the assay. The research paper demonstrates that the method, utilizing Desloratadine-d4, achieves impressive accuracy and precision values, fulfilling the stringent requirements for bioanalytical method validation []. This underscores the importance of Desloratadine-d4 in ensuring the robustness and confidence in the quantitative analysis of Desloratadine and its metabolite in biological samples.
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